molecular formula C7H3BrClF3O B13037685 2-Bromo-6-chloro-4-(trifluoromethyl)phenol

2-Bromo-6-chloro-4-(trifluoromethyl)phenol

Cat. No.: B13037685
M. Wt: 275.45 g/mol
InChI Key: OFKUAZXWDAYDPN-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-(trifluoromethyl)phenol is an aromatic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-4-(trifluoromethyl)phenol typically involves multi-step reactions. One common method is the electrophilic aromatic substitution, where the phenol ring undergoes bromination and chlorination in the presence of suitable catalysts and solvents. The trifluoromethyl group can be introduced using trifluoromethylation reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The process often includes purification steps such as recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-chloro-4-(trifluoromethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-chloro-4-(trifluoromethyl)aniline
  • 2-Bromo-6-(trifluoromethyl)phenol
  • 4-Amino-3-bromo-5-chlorobenzotrifluoride

Uniqueness

2-Bromo-6-chloro-4-(trifluoromethyl)phenol is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on a phenol ring. This specific arrangement imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications .

Properties

Molecular Formula

C7H3BrClF3O

Molecular Weight

275.45 g/mol

IUPAC Name

2-bromo-6-chloro-4-(trifluoromethyl)phenol

InChI

InChI=1S/C7H3BrClF3O/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2,13H

InChI Key

OFKUAZXWDAYDPN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Br)C(F)(F)F

Origin of Product

United States

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